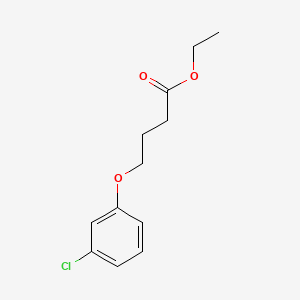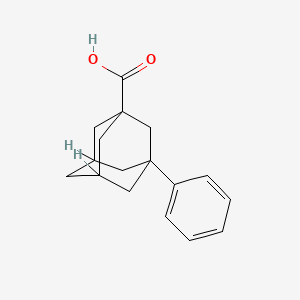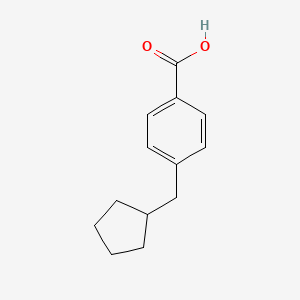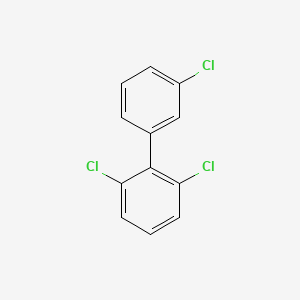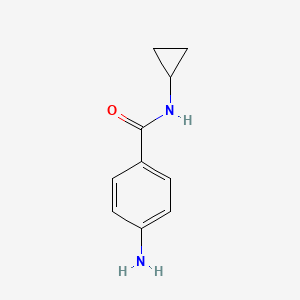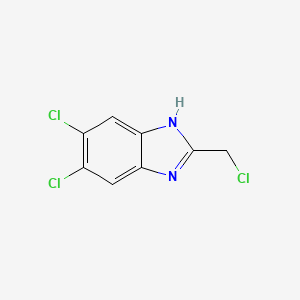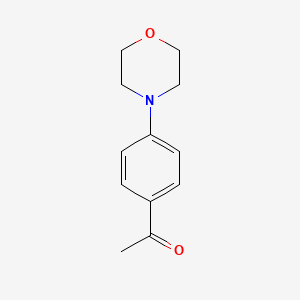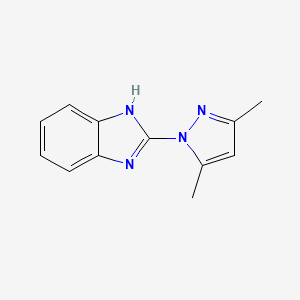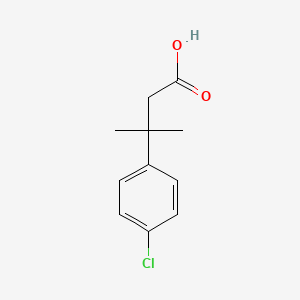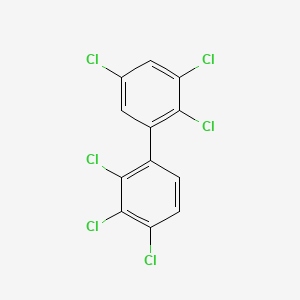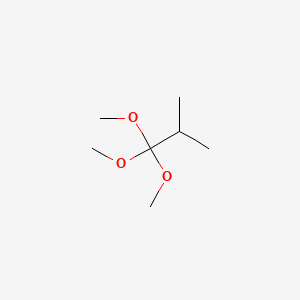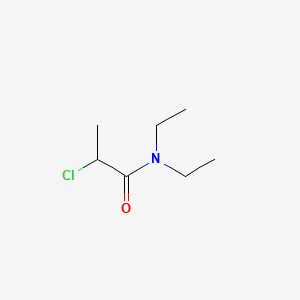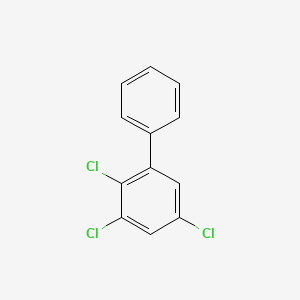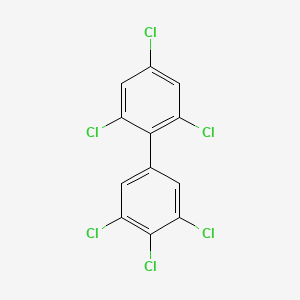
2,3',4,4',5',6-Hexachlorobiphenyl
Vue d'ensemble
Description
2,3',4,4',5',6-Hexachlorobiphenyl is a type of chlorinated biphenyl with chlorine atoms substituted at the 2, 3', 4, 4', 5', and 6 positions of the biphenyl structure. Chlorobiphenyls, also known as polychlorinated biphenyls (PCBs), are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms with the biphenyl molecule as their base structure. PCBs have been widely used as dielectric and coolant fluids in transformers, capacitors, and other electrical equipment due to their non-flammability, chemical stability, and high boiling points.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is characterized by two benzene rings connected by a single bond, allowing for rotation about the axis. The degree of chlorination and the positions of the chlorine atoms can influence the physical and chemical properties of the molecule, including its conformation and reactivity. The papers provided do not specifically discuss the molecular structure of 2,3',4,4',5',6-hexachlorobiphenyl, but they do mention the structures of related compounds, which can give insights into the behavior of chlorinated biphenyls in general .
Chemical Reactions Analysis
Chlorinated biphenyls can undergo various chemical reactions, including oxidative metabolism, which can lead to the formation of hydroxylated PCB metabolites. These metabolites often display intramolecular hydrogen bonding and can exhibit different stacking interactions in their crystal structures . The provided papers do not detail the specific chemical reactions of 2,3',4,4',5',6-hexachlorobiphenyl, but they do provide examples of chemical reactions involving related chlorinated compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of PCBs like 2,3',4,4',5',6-hexachlorobiphenyl are influenced by the degree of chlorination and the pattern of chlorine substitution on the biphenyl rings. PCBs are generally insoluble in water but soluble in organic solvents, oils, and fats. They have high thermal stability and a low vapor pressure. The specific properties of 2,3',4,4',5',6-hexachlorobiphenyl are not discussed in the provided papers, but these general characteristics of PCBs can be applied to understand its behavior in the environment and in biological systems.
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Environmental Science and Pollution Research .
Summary of the Application
The study focuses on the accelerated photo-transformation of 2,2′,4,4′,5,5′-hexachlorobiphenyl (PCB 153) in water by dissolved organic matter .
Methods of Application or Experimental Procedures
The photolysis of PCB 153 under simulated sunlight in the presence of humic acid (HA) was investigated. The degradation of PCB 153 was significantly accelerated by the addition of HA .
Results or Outcomes
The main photodegradation products were 4-hydroxy-2,2′,4′,5,5′-pentaCB and 2,4,5-trichlorobenzoic acid. The reactive species involved were determined by electron spin-resonance spectroscopy, including 1O2 and •OH .
Application in Journal of Soils and Sediments
Specific Scientific Field
This application is related to the Journal of Soils and Sediments .
Summary of the Application
The study investigated the role of humic acid as the redox mediator in the anaerobic biotransformation of PCBs in water and sediment mixture .
Methods of Application or Experimental Procedures
The degradation of PCB 153 in water and sediment mixture was studied by adding different concentrations of anthraquinone-2,6-disulfonic acid (AQDS), which was a model substance for quinone moieties in humic acid .
Results or Outcomes
The decrease of PCB 153 was significantly enhanced by adding AQDS. The loss percentage of PCB 153 after 15 days of incubation increased significantly by adding 1 mM AQDS .
Application in Electrical Transformers and Hydraulic Fluids
Specific Scientific Field
This application is related to the field of Electrical Engineering .
Summary of the Application
“2,3’,4,4’,5’,6-Hexachlorobiphenyl” was formerly used in electrical transformers and hydraulic fluids .
Methods of Application or Experimental Procedures
This compound was used as a dielectric fluid in transformers due to its high dielectric constant, high thermal conductivity, and high flash point .
Results or Outcomes
The use of this compound in transformers and hydraulic fluids has been discontinued since 1979 due to its environmental and health impacts .
Application in Synthetic Resins and Surface Coatings
Specific Scientific Field
This application is related to the field of Materials Science and Engineering .
Summary of the Application
“2,3’,4,4’,5’,6-Hexachlorobiphenyl” was used as a plasticizer in synthetic resins and several daily applications such as paint, ink, and surface coatings .
Methods of Application or Experimental Procedures
This compound was added to synthetic resins to increase their flexibility, transparency, and durability . It was also used in paints, inks, and surface coatings to improve their properties .
Results or Outcomes
The use of this compound in these applications has been discontinued due to its environmental and health impacts .
Application in Flame Retardants
Specific Scientific Field
This application is related to the field of Fire Safety and Engineering .
Summary of the Application
“2,3’,4,4’,5’,6-Hexachlorobiphenyl” was used as a flame retardant in various materials .
Methods of Application or Experimental Procedures
This compound was added to materials to increase their resistance to ignition, reduce flame spread, and suppress smoke production .
Results or Outcomes
The use of this compound in flame retardants has been discontinued due to its environmental and health impacts .
Application in Animal Food
Specific Scientific Field
This application is related to the field of Animal Nutrition .
Summary of the Application
There was an incident in Belgium where a mixture of polychlorinated biphenyls, including “2,3’,4,4’,5’,6-Hexachlorobiphenyl”, contaminated animal food .
Methods of Application or Experimental Procedures
The contaminated food was accidentally supplied to more than 2500 farms .
Results or Outcomes
This incident resulted in a major food crisis over the whole country and was later the start of the implementation of a large PCB/dioxin food monitoring program .
Safety And Hazards
Propriétés
IUPAC Name |
1,2,3-trichloro-5-(2,4,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-7(14)11(8(15)4-6)5-1-9(16)12(18)10(17)2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITHIPNORFGJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074187 | |
| Record name | 2,3',4,4',5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3',4,4',5',6-Hexachlorobiphenyl | |
CAS RN |
59291-65-5 | |
| Record name | PCB 168 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59291-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PCB 168 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059291655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,4',5',6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4,4',5',6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/783L7GB6V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



